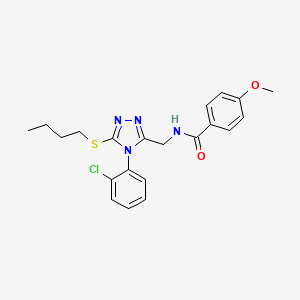![molecular formula C9H18N2 B2580051 [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287315-78-8](/img/structure/B2580051.png)
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as MBP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MBP is a bicyclic hydrazine derivative that has been found to possess unique biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, but research studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to possess several unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been found to possess antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for research purposes.
Future Directions
There are several future directions for research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of interest is the development of novel [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine derivatives that possess improved anti-tumor activity and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. Additionally, further studies are needed to determine the safety and efficacy of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in preclinical and clinical trials.
Synthesis Methods
The synthesis of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a complex process that involves several steps. The first step involves the preparation of 2-methylpropylamine, which is then reacted with bicyclo[1.1.1]pentan-1-one to form the intermediate compound, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanone]. This intermediate is then treated with hydrazine hydrate to yield the final product, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.
Scientific Research Applications
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential therapeutic applications in various fields of research. One of the most promising applications of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is in the treatment of cancer. Research studies have shown that [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has potent anti-tumor activity and can inhibit the growth of cancer cells. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-7(2)3-8-4-9(5-8,6-8)11-10/h7,11H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOLFYWZLXPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile](/img/structure/B2579971.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)



![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2579980.png)
![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)



![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2579990.png)
![N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579991.png)